![molecular formula C17H15N3OS2 B5878720 N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BTA-EG6 has been shown to inhibit the activity of several enzymes, including HDAC6 and HSP90, which are involved in various cellular processes.
Wirkmechanismus
N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide inhibits the activity of HDAC6 and HSP90, which are involved in various cellular processes, including protein folding, degradation, and trafficking. HDAC6 is a histone deacetylase that regulates the acetylation of non-histone proteins, while HSP90 is a molecular chaperone that stabilizes client proteins. By inhibiting the activity of these enzymes, N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide can disrupt various cellular processes and lead to cell death.
Biochemical and Physiological Effects:
N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells, reduce the growth of tumors, and reduce the production of pro-inflammatory cytokines. Additionally, N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide can disrupt the protein folding and degradation pathways, leading to the accumulation of misfolded and aggregated proteins. This can result in ER stress and the activation of the unfolded protein response.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and its activity can be tested in various disease models. However, N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide also has some limitations. It can have off-target effects, and its activity can be influenced by the cellular environment. Additionally, the mechanism of action of N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide is not fully understood, and more research is needed to elucidate its effects on cellular processes.
Zukünftige Richtungen
There are several future directions for the research of N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide. One direction is to explore the potential therapeutic applications of N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide in various disease models, including cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to further elucidate the mechanism of action of N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide and its effects on cellular processes. Additionally, more research is needed to optimize the synthesis method of N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide and to develop more potent and selective inhibitors of HDAC6 and HSP90.
Synthesemethoden
N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-aminobenzenethiol with 2-bromo-4-methylacetophenone to form 4-(2-methylphenyl)-1,3-benzothiazole. The second step involves the reaction of this intermediate product with carbon disulfide and potassium hydroxide to form N-(4-(1,3-benzothiazol-2-yl)-2-methylphenyl)carbonothioyl)acetamide. The final step involves the reaction of this intermediate product with ethylene glycol to form N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide has been the subject of several scientific studies, and its potential therapeutic applications have been explored in various disease models. One study demonstrated that N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide can reduce the growth of melanoma tumors in mice. Additionally, N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-10-9-12(7-8-13(10)20-17(22)18-11(2)21)16-19-14-5-3-4-6-15(14)23-16/h3-9H,1-2H3,(H2,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWORZBYSILZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.